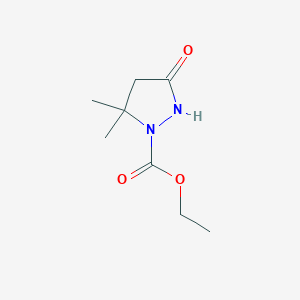
4-Chloro-2-phenoxyphenyl isocyanate
Descripción general
Descripción
4-Chloro-2-phenoxyphenyl isocyanate is a chemical compound with the linear formula C6H5OC6H3(Cl)NCO . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-phenoxyphenyl isocyanate is represented by the linear formula C6H5OC6H3(Cl)NCO . It has a molecular weight of 245.66 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-phenoxyphenyl isocyanate are not detailed in the retrieved sources, isocyanates in general are known to participate in a variety of chemical reactions. For instance, aryl isocyanates undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic ß-lactams in high yield .
Physical And Chemical Properties Analysis
4-Chloro-2-phenoxyphenyl isocyanate has a melting point of 35-40°C (lit.) . It has a density of 1.21g/cm3 and a boiling point of 328.9ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Biomonitoring for Isocyanate Exposure : Isocyanates like 4-Chloro-2-phenoxyphenyl isocyanate are important in industrial manufacturing. Studies have explored DNA adduct formation with 4-chlorophenyl isocyanate, providing tools for biomonitoring people exposed to these chemicals (Beyerbach, Farmer, & Sabbioni, 2006).
Synthesis of Blocked Polyisocyanates : Phenols with electron-withdrawing substituents, similar to 4-Chloro-2-phenoxyphenyl isocyanate, are used as blocking agents for isocyanates in producing heat-cured polyurethane products. These compounds show promise in facilitating lower temperature curing processes (Kalaimani, Ali, & Nasar, 2016).
Improving Li-ion Battery Performance : Aromatic isocyanates, which are structurally related to 4-Chloro-2-phenoxyphenyl isocyanate, have been used to enhance the performance of Li-ion batteries. They assist in forming a more stable solid electrolyte interface on graphite surfaces, thereby improving battery cycleability (Zhang, 2006).
Thermal Latent Initiators in Polymerization : Derivatives of 4-Chloro-2-phenoxyphenyl isocyanate have been studied as thermal latent initiators for the ring-opening polymerization of epoxides. Their efficiency is influenced by the electron density of the aromatic ring, impacting the polymerization process (Makiuchi, Sudo, & Endo, 2015).
Reactivity with Other Chemicals : Research has also looked into the reactivity of isocyanates like 4-Chloro-2-phenoxyphenyl isocyanate with various chemicals, providing insights into their behavior and potential applications in different chemical reactions (Yang et al., 2010).
Safety and Hazards
4-Chloro-2-phenoxyphenyl isocyanate is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), skin sensitization (Category 1), eye irritation (Category 2), respiratory sensitization (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-chloro-1-isocyanato-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-9-16)13(8-10)17-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFHANYTOSYAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392200 | |
| Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160693-21-0 | |
| Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)



![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)








